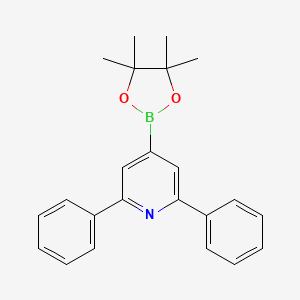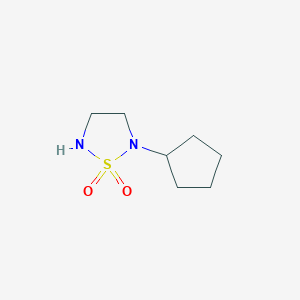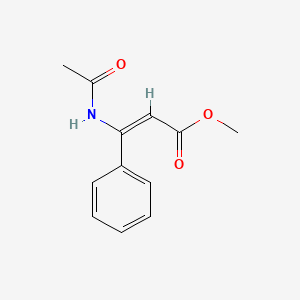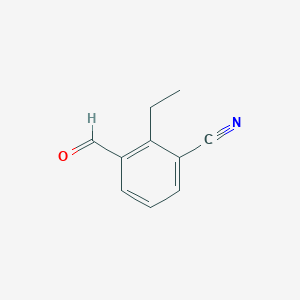
2-Ethyl-3-formylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-formylbenzonitrile is an organic compound with the molecular formula C10H9NO It is a derivative of benzonitrile, featuring an ethyl group at the second position and a formyl group at the third position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-formylbenzonitrile can be achieved through several methods. One common approach involves the formylation of 2-ethylbenzonitrile using a Vilsmeier-Haack reaction, which employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2-ethylbenzyl alcohol in the presence of a suitable catalyst. This method offers a scalable and cost-effective route for large-scale production, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 2-Ethyl-3-carboxybenzonitrile.
Reduction: 2-Ethyl-3-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Ethyl-3-formylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism by which 2-Ethyl-3-formylbenzonitrile exerts its effects depends on the specific reaction or application. For instance, in reduction reactions, the nitrile group undergoes nucleophilic attack by the reducing agent, leading to the formation of an intermediate imine, which is subsequently reduced to an amine. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
2-Ethyl-3-formylbenzonitrile can be compared with other similar compounds such as:
2-Formylbenzonitrile: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Formylbenzonitrile: Similar structure but without the ethyl group, affecting its physical and chemical properties.
2-Ethylbenzonitrile: Lacks the formyl group, limiting its reactivity in formylation reactions.
The presence of both the ethyl and formyl groups in this compound makes it unique, offering a balance of steric and electronic effects that can be advantageous in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C10H9NO |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
2-ethyl-3-formylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-2-10-8(6-11)4-3-5-9(10)7-12/h3-5,7H,2H2,1H3 |
Clave InChI |
VARPXINPZZMLRM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1C#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


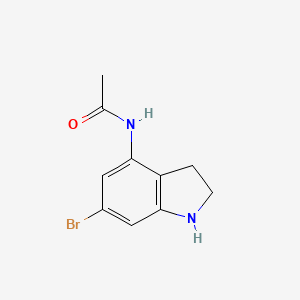

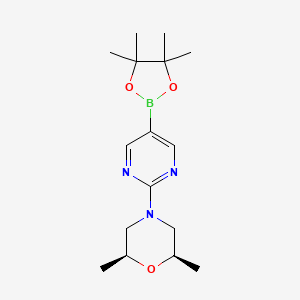
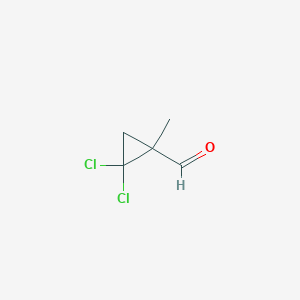

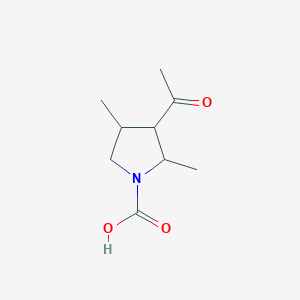



![benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13122948.png)

